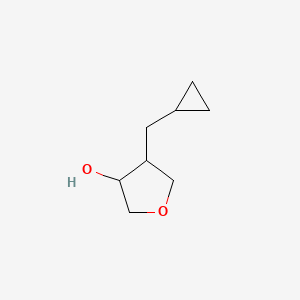
4-(Cyclopropylmethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 4-(Cyclopropylmethyl)oxolan-3-ol is 142.2 . Its IUPAC name is 4-(cyclopropylmethyl)tetrahydrofuran-3-ol and its InChI code is 1S/C8H14O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-9H,1-5H2 .Physical And Chemical Properties Analysis
4-(Cyclopropylmethyl)oxolan-3-ol is a liquid at room temperature .Aplicaciones Científicas De Investigación
Intramolecular Cyclization and Oxetan Formation
Research has demonstrated the potential of compounds structurally related to "4-(Cyclopropylmethyl)oxolan-3-ol" in intramolecular cyclization reactions. For instance, the study of 3,4-epoxy-alcohols has led to the formation of oxetans as main products when treated with base in aqueous conditions, showcasing the chemical reactivity of similar structures in producing cyclic compounds (Murai, Ono, & Masamune, 1976).
Palladium-catalyzed Synthesis
The palladium-catalyzed synthesis of tetrahydrofurans from compounds related to "4-(Cyclopropylmethyl)oxolan-3-ol" demonstrates the utility of such structures in oxidative cyclization and cycloisomerization processes. This research underscores the importance of these compounds in synthesizing complex cyclic structures with potential applications in material science and pharmaceuticals (Gabriele et al., 2000).
Electrophilic Cyclizations
Studies involving the electrophilic cyclization of unsaturated alcohols illustrate the versatility of "4-(Cyclopropylmethyl)oxolan-3-ol" related compounds in forming oxocanes, which are of interest in the development of new materials and molecules with unique properties (Mendès et al., 2003).
Enzymatic Biosynthesis
Research on the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis highlights the biological relevance of compounds with structural similarities to "4-(Cyclopropylmethyl)oxolan-3-ol." These findings provide insights into the biosynthetic pathways of natural products containing three-membered rings, offering potential applications in biotechnology and drug discovery (Thibodeaux, Chang, & Liu, 2012).
Safety And Hazards
The safety information for 4-(Cyclopropylmethyl)oxolan-3-ol indicates that it is associated with some hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUSIKXGGZLTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)oxolan-3-ol | |
CAS RN |
2172058-90-9 |
Source


|
| Record name | 4-(cyclopropylmethyl)oxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
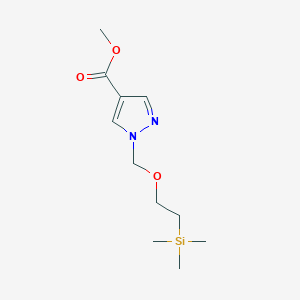
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
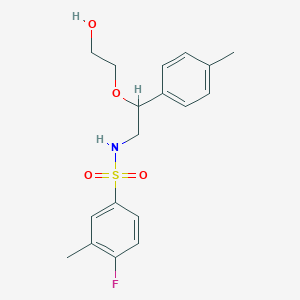
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)
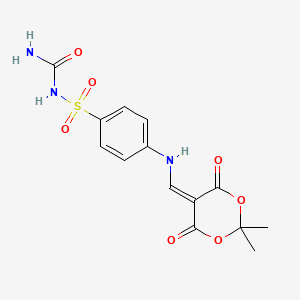
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
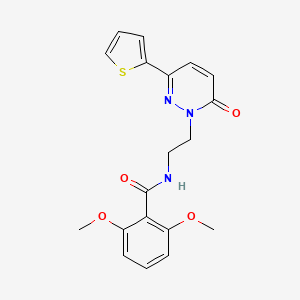
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
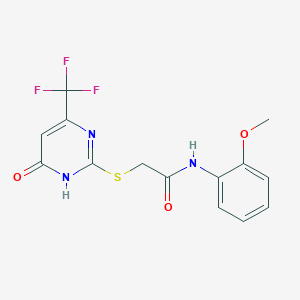
![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)
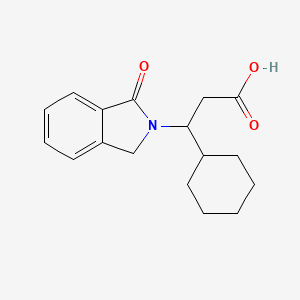
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)